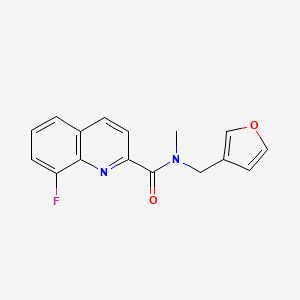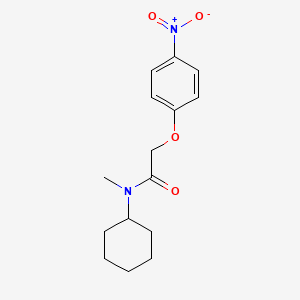
8-fluoro-N-(3-furylmethyl)-N-methyl-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives, such as 8-fluoro-N-(3-furylmethyl)-N-methyl-2-quinolinecarboxamide, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The introduction of fluoro groups and other substituents on the quinoline core structure has been shown to modulate these activities, making them valuable targets for the synthesis of potential therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions, Pd-catalyzed coupling reactions, or modifications of existing quinoline compounds. For instance, a method described for the synthesis of a fluorescent quinoline derivative involves the condensation of aminomethylquinoline with various reagents, followed by reactions like hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982). Similar methodologies could potentially be adapted for the synthesis of 8-fluoro-N-(3-furylmethyl)-N-methyl-2-quinolinecarboxamide.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including potential configurations of 8-fluoro-N-(3-furylmethyl)-N-methyl-2-quinolinecarboxamide, can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These studies can reveal intramolecular interactions, such as hydrogen bonding, that influence the stability and reactivity of the molecules (Lord, Mahon, Lloyd, & Threadgill, 2009).
Wissenschaftliche Forschungsanwendungen
Fluorescent Derivative Synthesis : Quinoline derivatives, including those related to 8-fluoro-N-(3-furylmethyl)-N-methyl-2-quinolinecarboxamide, have been synthesized for use as fluorescent compounds. A study describes the synthesis of a quinoline derivative by condensation, which could have applications in fluorescence-based technologies (Gracheva et al., 1982).
Radioligand Development for PET Imaging : Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for positron emission tomography (PET) imaging. These compounds, including N-[methyl-11C]quinoline-2-carboxamides, could be useful in assessing peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).
Photostability and Biological Activity : Studies on fluoroquinolones, a class of antibiotics, have shown that substitutions at the 8 position, such as with fluorine, can affect their photostability and biological activity. This research could be relevant to the development of new antibacterial agents with improved properties (Matsumoto et al., 1992).
Oligoamide Foldamers : The self-association of aromatic oligoamide foldamers composed of 8-amino-2-quinolinecarboxylic acid and related compounds in water has been studied. These foldamers can adopt helical motifs, which could have implications for biomolecular interactions and drug design (Shang et al., 2014).
Chemosensors for Metal Ions : Quinoline derivatives have been used to create chemosensors for metal ions like Zn(2+). These sensors, which exhibit fluorescence changes upon binding to specific ions, could be valuable in biological and environmental monitoring (Li et al., 2014).
Toll-Like Receptor Agonists : Certain quinoline carboxamide derivatives have been identified as agonists for human Toll-like receptor 2. These findings could contribute to the development of new immunomodulatory drugs or vaccine adjuvants (Hu et al., 2018).
Eigenschaften
IUPAC Name |
8-fluoro-N-(furan-3-ylmethyl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-19(9-11-7-8-21-10-11)16(20)14-6-5-12-3-2-4-13(17)15(12)18-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGBPODAWYSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-(3-furylmethyl)-N-methyl-2-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)


![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)
![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)
![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)
![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)
![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)